molecular formula C14H9F3O2 B387631 2,4-Difluorobenzyl 4-fluorobenzoate

2,4-Difluorobenzyl 4-fluorobenzoate

Numéro de catalogue: B387631
Poids moléculaire: 266.21g/mol
Clé InChI: QMRMRBVBZMTMFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Difluorobenzyl 4-fluorobenzoate is a fluorinated aromatic ester characterized by a benzyl group substituted with fluorine atoms at the 2- and 4-positions, esterified to a 4-fluorobenzoic acid moiety. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of fluorine, which enhance metabolic stability and influence binding interactions with biological targets. Its synthesis typically involves coupling 2,4-difluorobenzyl chloride or bromide with 4-fluorobenzoic acid derivatives under basic conditions, as inferred from intermediates listed in and .

Propriétés

Formule moléculaire

C14H9F3O2

Poids moléculaire

266.21g/mol

Nom IUPAC

(2,4-difluorophenyl)methyl 4-fluorobenzoate

InChI

InChI=1S/C14H9F3O2/c15-11-4-1-9(2-5-11)14(18)19-8-10-3-6-12(16)7-13(10)17/h1-7H,8H2

Clé InChI

QMRMRBVBZMTMFI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)F)F)F

SMILES canonique

C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)F)F)F

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Benzyl Derivatives

2,4-Dichlorobenzyl vs. 2,4-Difluorobenzyl

highlights that replacing a 2,4-dichlorobenzyl group with a 2,4-difluorobenzyl group (as in compound 6e ) led to slightly reduced activity in a pharmacological context. The dichloro analog exhibited superior potency, likely due to chlorine’s stronger electron-withdrawing effect and larger atomic radius, which may enhance target binding . However, fluorinated analogs like 2,4-difluorobenzyl are favored in drug design for their reduced cytochrome P450 inhibition, as seen in the GnRH antagonist TAK-385 (), which minimizes drug-drug interactions .

Methoxy-Substituted Benzyl Groups

In acridine derivatives (), meta- or para-methoxy substituents on benzyl groups (e.g., compounds 6 , 7 , 16–19 ) drastically reduced anticancer activity compared to fluorinated analogs. The 2,4-difluorobenzyl group in compound 21 demonstrated potent activity (IC50 <4 µM), underscoring fluorine’s advantage over methoxy groups in maintaining lipophilicity and avoiding steric hindrance .

Fluorobenzoate Ester Variants

4-Fluorobenzoate vs. 2-Fluorobenzoate

The 4-fluorobenzoate moiety in 2,4-difluorobenzyl 4-fluorobenzoate is metabolized via the β-ketoadipate pathway (), where 4-fluorocatechol undergoes ring cleavage.

Difluoromethyl vs. Trifluoromethyl Substituents

Methyl 4-(difluoromethyl)-2-fluorobenzoate () and trifluoromethyl analogs () exhibit distinct electronic and steric profiles. The difluoromethyl group offers moderate electron withdrawal compared to trifluoromethyl, balancing solubility and target affinity. However, trifluoromethyl groups are more metabolically stable, as seen in Biopharmacule’s specialty chemicals .

Anticancer Activity

The 2,4-difluorobenzyl group in acridine derivatives () and oxindole carboxamides () enhances topoisomerase II inhibition and antiproliferative effects. For example, N-(2,4-difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide (compound 6 ) showed promising activity against DENV NS5 RdRp, attributed to fluorine’s role in π-stacking interactions .

Physicochemical and Metabolic Properties

Lipophilicity and Bioavailability

Fluorine substitutions reduce polar surface area, enhancing membrane permeability. For instance, 2,4-difluorobenzyl derivatives exhibit logP values ~2.5–3.0, ideal for blood-brain barrier penetration, whereas chlorinated analogs (logP >3.5) may suffer from excessive lipophilicity .

Metabolic Stability

The 4-fluorobenzoate ester resists esterase hydrolysis better than non-fluorinated analogs, as evidenced by its persistence in Cupriavidus degradation studies (). In contrast, 4-chlorobenzoate esters are more prone to dehalogenation, releasing toxic chloride ions .

Key Data Tables

Table 2. Metabolic Pathways of Fluorobenzoates

Compound Degradation Pathway Key Intermediate Reference
4-Fluorobenzoate β-ketoadipate pathway 4-Fluorocatechol
2-Fluorobenzoate Divergent pathways β-Fluoroacrylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.